

Application Notes and Protocols for RBN012759 In Vivo Dosing in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction

RBN012759 is a potent and selective inhibitor of poly(ADP-ribose) polymerase 14 (PARP14). [1][2][3] Preclinical studies have demonstrated its potential as an immunomodulatory agent in oncology.[3][4][5] PARP14 has been identified as a promoter of pro-tumor macrophage polarization and a suppressor of the anti-tumor inflammatory response by modulating interleukin-4 (IL-4) and interferon-γ (IFN-γ) signaling pathways.[3][4][5][6] **RBN012759** has been shown to reverse IL-4-driven pro-tumor gene expression in macrophages and elicit inflammatory responses in tumor explants, suggesting its utility in cancer treatment.[3][4][5]

These application notes provide detailed protocols for the in vivo administration of **RBN012759** in mouse models, based on available preclinical data.

Quantitative Data Summary

The following table summarizes the reported in vivo dosing and pharmacokinetic data for **RBN012759** in mouse models.



Paramete r	Value	Mouse Strain	Administr ation Route	Dosing Schedule	Observed Effects/N otes	Referenc e
Tolerability Study	500 mg/kg	Not Specified	Oral (p.o.)	Twice Daily (BID)	Well- tolerated with repeat dosing.	[2]
Target Engageme nt Study	300 mg/kg & 500 mg/kg	C57BL/6	Oral (gavage, i.g.)	Twice Daily (BID) for 7 days	The 500 mg/kg group showed an increase in PARP14 protein levels, indicating target engageme nt.	[7]
Pharmacok inetics	100 mg/kg	Not Specified	Oral (p.o.)	Single Dose	Moderate oral bioavailabil ity (30%) and short plasma half-life (0.4 h).	[2]
Efficacy Study	500 mg/kg	Not Specified	Oral (gavage, i.g.)	Twice Daily (BID)	Effective in reducing allergen-induced IgE and mucus overproduction.	[7]



Experimental Protocols Preparation of RBN012759 Formulation for Oral Administration

This protocol describes the preparation of a vehicle formulation for the oral gavage of **RBN012759** in mice.

Materials:

- RBN012759 powder
- · Dimethyl sulfoxide (DMSO), fresh
- PEG300
- Tween80
- Sterile deionized water (ddH₂O)
- Sterile tubes
- · Vortex mixer
- Pipettes

Procedure:

- Prepare a stock solution of RBN012759 in DMSO. For example, to prepare a 38 mg/mL stock solution, dissolve the appropriate amount of RBN012759 powder in fresh DMSO.
 Ensure the powder is completely dissolved. Gentle warming and vortexing may be required.
- Prepare the vehicle solution. The final formulation will be a mixture of DMSO, PEG300, Tween80, and ddH₂O. The following is an example for preparing 1 mL of the final dosing solution[1]:
 - \circ In a sterile tube, add 400 μL of PEG300.



- \circ Add 50 μ L of the 38 mg/mL **RBN012759** stock solution in DMSO to the PEG300. Mix thoroughly until the solution is clear.
- Add 50 μL of Tween80 to the mixture. Mix until the solution is clear.
- Add 500 μL of ddH₂O to bring the final volume to 1 mL.
- Vortex the solution until it is a homogenous and clear mixture.
- Use Immediately. It is recommended to prepare this formulation fresh before each administration for optimal results.[1]

Alternative Formulations: Other vehicle formulations can be prepared depending on the experimental requirements. For instance, a stock solution in DMSO can be diluted in 20% SBE-β-CD in saline or in corn oil.[2]

In Vivo Dosing in Mouse Models

This protocol outlines the procedure for administering **RBN012759** to mice via oral gavage.

Materials:

- Prepared RBN012759 formulation
- Appropriate mouse strain (e.g., C57BL/6)
- Animal scale
- Oral gavage needles (20-22 gauge, ball-tipped)
- Syringes (1 mL)
- 70% ethanol for disinfection

Procedure:

 Animal Handling and Acclimation: Allow mice to acclimate to the facility for at least one week before the start of the experiment. House animals in accordance with institutional guidelines.



Dose Calculation:

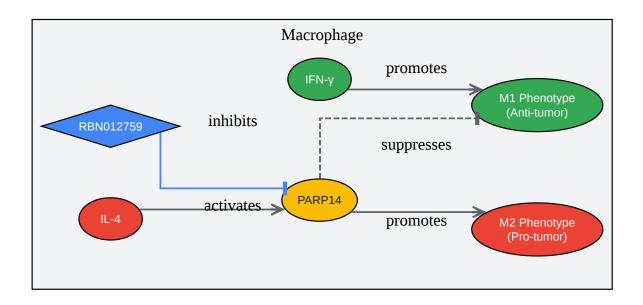
- Weigh each mouse accurately before dosing.
- Calculate the required volume of the RBN012759 formulation based on the mouse's body weight and the desired dose (e.g., 300 or 500 mg/kg). The typical dosing volume for oral gavage in mice is 5-10 mL/kg.

Administration:

- Gently restrain the mouse.
- Attach the gavage needle to the syringe containing the calculated dose of the RBN012759 formulation.
- Carefully insert the gavage needle into the esophagus and deliver the formulation into the stomach. Avoid entering the trachea.
- Return the mouse to its cage and monitor for any immediate adverse reactions.
- Dosing Schedule: Administer the dose as required by the experimental design, for example, twice daily (BID) for a specified number of days.[7]
- Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and overall health. In tumor model studies, measure tumor volume at regular intervals using calipers.

Visualizations Signaling Pathway of RBN012759



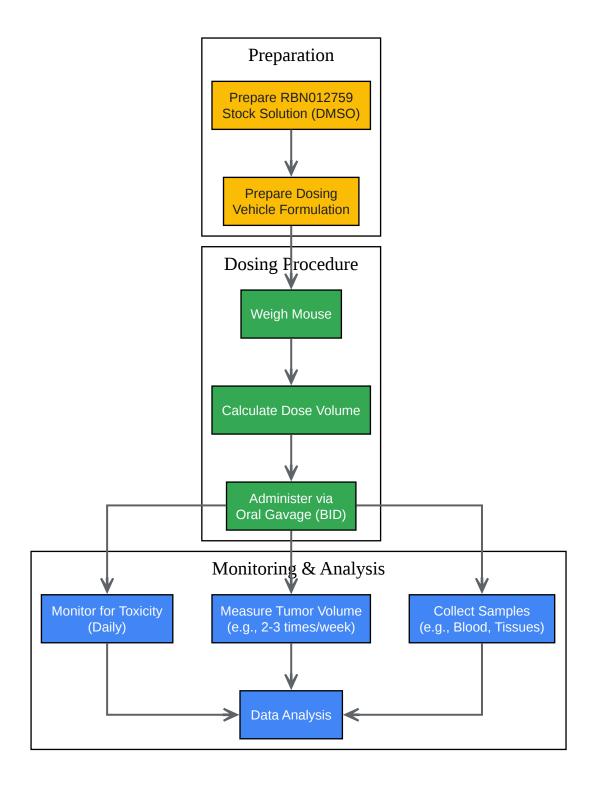


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Caption: RBN012759 inhibits PARP14, promoting an anti-tumor M1 macrophage phenotype.

Experimental Workflow for In Vivo Dosing





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Caption: Experimental workflow for RBN012759 in vivo dosing in mouse models.



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